Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Medicinal Chemistry Organic Synthesis ADME Property Optimization

This specific quinoxaline intermediate is critical for SAR-driven drug discovery. Its calculated LogP of 2.09 provides a strategic advantage over ethyl/propyl analogs, improving aqueous solubility while maintaining permeability for oral bioavailability. The unique 3-chloro-2-(cyano)acetate motif enables versatile Knoevenagel condensations, unlocking diverse libraries inaccessible from simple carboxylic acids. With a high boiling point (396.7°C) facilitating scalable distillation-based purification, it is an efficient, cost-effective building block for medicinal chemistry and process R&D.

Molecular Formula C12H8ClN3O2
Molecular Weight 261.66 g/mol
CAS No. 10176-23-5
Cat. No. B157813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (3-chloroquinoxalin-2-yl)(cyano)acetate
CAS10176-23-5
Molecular FormulaC12H8ClN3O2
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl
InChIInChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3
InChIKeyYGDTUUXGELOIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (CAS 10176-23-5) Procurement: A Core Quinoxaline Scaffold for Research


Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (CAS 10176-23-5) is a heterocyclic aromatic organic compound belonging to the quinoxaline family . It features a core quinoxaline scaffold (a benzene ring fused with a pyrazine ring) substituted with a chlorine atom at the 3-position and a methyl cyanoacetate group at the 2-position . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing more complex quinoxaline derivatives with potential biological activities . It is a crystalline solid with a molecular weight of 261.66 g/mol and a density of 1.411 g/cm³ [1].

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate Procurement: Why Generic Substitution is Not Recommended


Substituting methyl (3-chloroquinoxalin-2-yl)(cyano)acetate with other quinoxaline derivatives or even close ester analogs is not a trivial decision and can lead to significant alterations in reactivity, synthetic outcomes, and biological profile. The compound's specific combination of a 3-chloro substituent and a 2-(cyano)acetate ester is critical for its function as a versatile electrophile and a building block for further derivatization . Changing the ester group from methyl to ethyl or propyl alters lipophilicity and steric bulk, which can impact reaction kinetics, downstream purification, and the ability to form specific interactions with biological targets . Similarly, replacing the cyanoacetate group with a carboxylic acid eliminates a key reactive handle used in many subsequent transformations . The evidence below quantifies these critical differentiations to guide informed selection and procurement.

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate: Quantifiable Evidence for Selection vs. Analogs


Methyl Ester vs. Ethyl Ester: A Comparison of Lipophilicity and Steric Bulk for Optimized Synthetic Outcomes

The methyl ester in methyl (3-chloroquinoxalin-2-yl)(cyano)acetate provides a favorable balance of reactivity and lipophilicity compared to its close analog, ethyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate. While the ethyl ester (CAS 10176-22-4) is often promoted for its similar properties, the smaller methyl group reduces steric hindrance, potentially enhancing reaction kinetics in nucleophilic substitutions and enabling a more compact molecular footprint, which is a critical consideration in lead optimization for drug discovery . The lipophilicity difference can be quantified by the calculated LogP values: the target compound has a LogP of 2.09 , while the ethyl analog, with an additional methylene unit, is expected to have a higher LogP (~2.6), influencing membrane permeability and off-target binding in biological assays . This difference in LogP of ~0.5 units can translate to a significant change in in vivo distribution and is a key parameter for scientists to control.

Medicinal Chemistry Organic Synthesis ADME Property Optimization

Cyanoacetate Ester vs. Carboxylic Acid: Divergent Reactivity and Synthetic Utility

The presence of the cyanoacetate moiety in the target compound is a key differentiator from a simpler alternative like 3-chloroquinoxaline-2-carboxylic acid (CAS 20254-76-6). The cyano group is a strong electron-withdrawing group that activates the adjacent methylene carbon for nucleophilic attack and Knoevenagel condensations . The carboxylic acid analog lacks this functionality, limiting its direct use in many C-C bond-forming reactions central to quinoxaline derivatization . Furthermore, the ester itself provides a handle for further transformation (e.g., to amides, acids, or alcohols) while the carboxylic acid requires pre-activation for similar reactions. This difference in reactivity is qualitative but fundamental to the compound's role as a versatile building block.

Organic Synthesis Building Block Reaction Intermediate

Physicochemical Profile: A Comparative Assessment of Density and Boiling Point

The physical properties of methyl (3-chloroquinoxalin-2-yl)(cyano)acetate provide a distinct advantage in terms of handling and purification over its higher molecular weight analogs. It has a reported density of 1.411 g/cm³ and a boiling point of 396.7 ºC at 760 mmHg [1]. In contrast, the propyl analog, propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate (CAS 942668-62-4), has a molecular weight of 289.71 g/mol and a proportionally higher density and boiling point, which can complicate vacuum distillations and other purification steps. The lower boiling point of the methyl ester suggests it may be more amenable to purification by distillation or sublimation under milder conditions, reducing the risk of thermal decomposition.

Process Chemistry Purification Handling and Storage

Target Compound vs. Propyl Ester: Comparative Enzyme Inhibition Activity

While direct comparative data for the target compound is limited, evidence from closely related analogs suggests that the ester chain length significantly modulates biological activity. Data for propyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate indicates it is a potent, reversible inhibitor of acetyl CoA synthetase (ACSS2) with an IC50 of approximately 600 nM, and it shows inhibition of acetate uptake into lipids (IC50 = 6.8 µM) and histone acetylation (IC50 = 5.5 µM) in HepG2 cells [1]. While specific IC50 values for the methyl ester against the same targets are not available in the open literature, the difference in lipophilicity and steric bulk between the methyl and propyl esters (see Evidence Item 1) is a well-established driver of target affinity . Therefore, researchers should not assume equivalent potency; the methyl ester should be procured and screened to establish its own unique activity profile.

Enzyme Inhibition Medicinal Chemistry Biological Assays

Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate: Best-Fit Research and Industrial Application Scenarios


Optimization of Lead Compounds in Medicinal Chemistry

Researchers in drug discovery should prioritize methyl (3-chloroquinoxalin-2-yl)(cyano)acetate when seeking to fine-tune the lipophilicity of a quinoxaline-based lead series. Its calculated LogP of 2.09 makes it a less lipophilic alternative to the ethyl and propyl analogs, offering a strategic advantage in improving aqueous solubility and reducing non-specific plasma protein binding while maintaining sufficient membrane permeability for oral bioavailability. This specific property is critical for advancing compounds from in vitro hits to in vivo candidates.

Synthesis of Diverse Quinoxaline Libraries via C-C Bond Formation

For chemists building libraries of novel quinoxaline derivatives, the cyanoacetate moiety of this compound provides a versatile and reactive handle for Knoevenagel condensations and other C-C bond-forming reactions that are not possible with simpler quinoxaline-2-carboxylic acids . This enables the rapid generation of molecular diversity around the quinoxaline core, which is a key strategy in early-stage drug discovery and the development of new materials.

Process Development and Scale-Up Chemistry

Process chemists will find value in the methyl ester due to its relatively low boiling point (396.7 ºC at 760 mmHg) compared to heavier ester analogs [1]. This property suggests a higher likelihood of being able to purify the compound via distillation or sublimation, which are preferred methods for achieving high purity on scale over chromatography. This practical advantage can lead to more efficient and cost-effective manufacturing routes for complex target molecules.

Investigating the Role of Ester Substitution on Biological Target Engagement

Given the potent enzyme inhibition observed for the propyl analog (ACSS2 IC50 = ~600 nM) [2], the methyl ester presents a critical and distinct tool for structure-activity relationship (SAR) studies. Procuring and testing this compound is essential for mapping the steric and electronic requirements of the ester binding pocket in enzymes like ACSS2 and acetylcholinesterase, providing valuable insights for rational drug design and the development of more selective inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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